Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions, leading to the formation of the desired triazolopyrimidine product . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity . Additionally, it can interact with cellular signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential .
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring fused to a pyridine ring and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused to a pyrazine ring and are known for their antibacterial properties.
1,2,3-Triazole-fused pyrazines: These compounds contain a triazole ring fused to a pyrazine ring and are studied for their pharmacological potential.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Biological Activity
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms of action based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves a one-pot three-component reaction. This method combines 5-amino-1-phenyl-1H-1,2,4-triazole with aromatic aldehydes and ethyl acetoacetate under acidic conditions. The structural confirmation of synthesized compounds is usually achieved through IR spectroscopy, NMR (both 1H and 13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .
Antitumor Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- MDA-MB-231 and MCF-7 Cell Lines : Compounds derived from this scaffold showed IC50 values of 17.83 µM and 19.73 µM respectively when tested using the MTT assay. These values indicate potent antitumor activity compared to the standard drug Cisplatin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4c | MDA-MB-231 | 17.83 |
4j | MCF-7 | 19.73 |
Antibacterial Activity
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives have also shown promising antibacterial properties. Studies indicate that certain compounds exhibit significant activity against bacteria such as E. coli and S. aureus. The presence of specific substituents on the triazolopyrimidine ring enhances this activity .
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, these compounds have been evaluated for their anti-inflammatory properties. Some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example:
Compound ID | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
123a | 71.11 | 54.65 |
123b | 81.77 | |
123c | 76.58 |
These findings suggest that modifications in the molecular structure can significantly influence the biological activity of triazolopyrimidine derivatives .
The mechanisms through which ethyl [1,2,4]triazolo[4,3-a]pyrimidine exerts its biological effects are multifaceted:
- Antitumor Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and subsequent photocleavage activity . This suggests a potential pathway for therapeutic applications in oncology.
- Antibacterial Mechanism : The antibacterial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Case Studies
Several studies have highlighted the efficacy of ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives:
- Study on Antitumor Activity : A recent study synthesized a series of triazolopyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced antitumor efficacy .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of these compounds against clinical isolates of E. coli and S. aureus, revealing promising results that warrant further exploration for potential therapeutic applications in treating bacterial infections .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHCDPNSHIPHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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